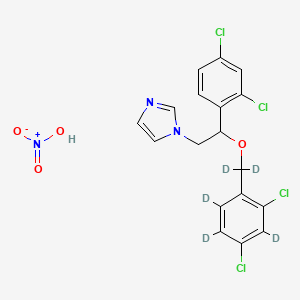
(+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5) is an isotopically labeled form of Miconazole Nitrate, which is commonly used as an antifungal agent. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5) involves the incorporation of deuterium atoms into the Miconazole Nitrate structure. The process typically starts with the preparation of the deuterated benzyl alcohol, which is then reacted with 2,4-dichlorobenzyl chloride to form the deuterated benzyl ether. This intermediate is further reacted with imidazole to form the final product, (+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5).
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with strict control over reaction conditions and purification steps. The final product is typically obtained as a white to pale yellow solid, with a purity of 95% by HPLC and 98% atom D.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized as an antifungal agent for treating various fungal infections.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of (+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5) involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. By inhibiting ergosterol synthesis, the compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway.
Comparison with Similar Compounds
Similar Compounds
Miconazole Nitrate: The non-deuterated form of the compound, also used as an antifungal agent.
Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action.
Clotrimazole: An imidazole antifungal agent used for treating fungal infections
Uniqueness
(+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5) is unique due to the presence of deuterium atoms, which make it particularly useful for research applications involving stable isotope labeling. This allows for more precise studies of metabolic pathways and reaction mechanisms.
Properties
Molecular Formula |
C18H15Cl4N3O4 |
|---|---|
Molecular Weight |
484.2 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichloro-3,5,6-trideuteriophenyl)methoxy]ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)/i1D,2D,7D,10D2; |
InChI Key |
MCCACAIVAXEFAL-LVRIMRNISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])OC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl)[2H])Cl)[2H].[N+](=O)(O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
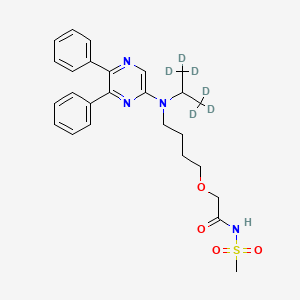
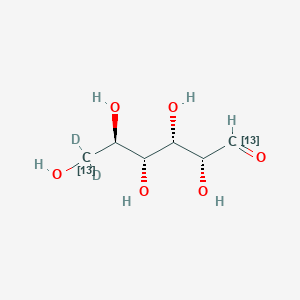

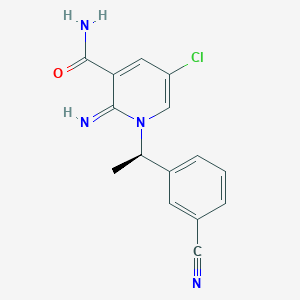
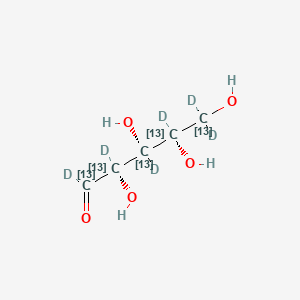
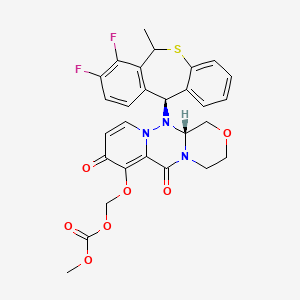

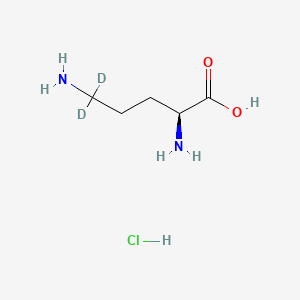
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)

![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)
